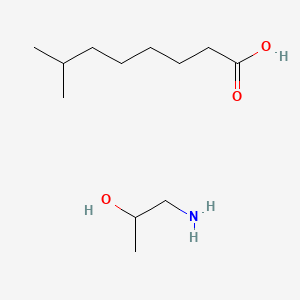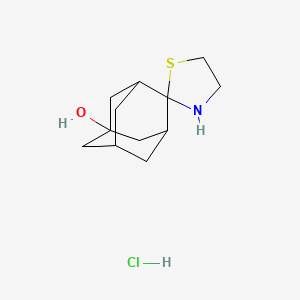
Spiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decan)-5'-ol, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(thiazolidine-2,2’-tricyclo(3311(sup 3,7))decan)-5’-ol, hydrochloride is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-5’-ol, hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thiazolidine ring, followed by the introduction of the spiro linkage. The final step involves the addition of the hydrochloride group to stabilize the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-5’-ol, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-5’-ol, hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biomolecules to understand its potential as a therapeutic agent.
Medicine
In medicine, Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-5’-ol, hydrochloride is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its spiro structure can impart desirable characteristics to polymers and other materials.
Mechanism of Action
The mechanism of action of Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-5’-ol, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro derivatives and thiazolidine-containing molecules. Examples include Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-4-one and Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-5’-amine.
Uniqueness
What sets Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-5’-ol, hydrochloride apart is its specific combination of functional groups and its spiro structure. This unique arrangement gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
159553-29-4 |
|---|---|
Molecular Formula |
C12H20ClNOS |
Molecular Weight |
261.81 g/mol |
IUPAC Name |
spiro[1,3-thiazolidine-2,4'-adamantane]-1'-ol;hydrochloride |
InChI |
InChI=1S/C12H19NOS.ClH/c14-11-5-8-3-9(6-11)12(10(4-8)7-11)13-1-2-15-12;/h8-10,13-14H,1-7H2;1H |
InChI Key |
PFJJCQUWFXZOKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2(N1)C3CC4CC2CC(C4)(C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


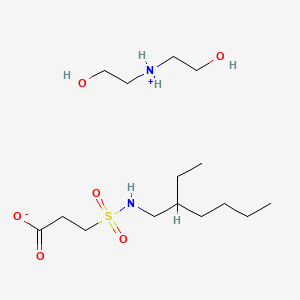
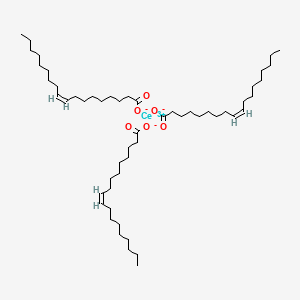
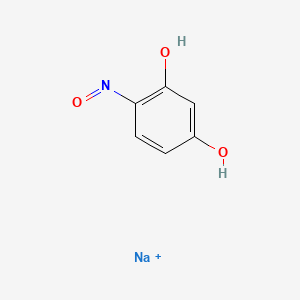
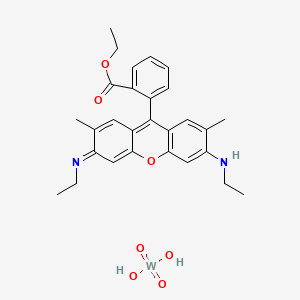
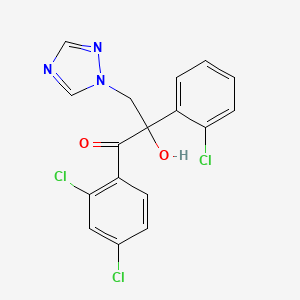
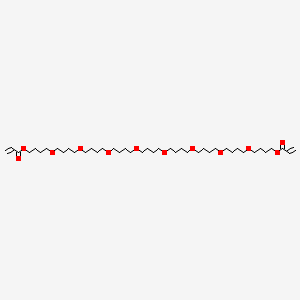


![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)
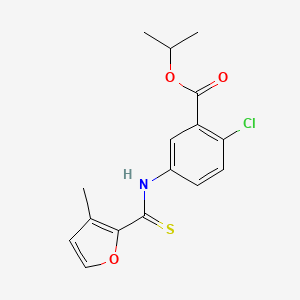

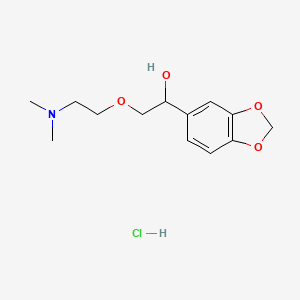
![2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride](/img/structure/B12690393.png)
